molecular formula C23H21FN2O3 B607489 FMK-9a CAS No. 1955550-51-2

FMK-9a

Cat. No. B607489
CAS RN: 1955550-51-2
M. Wt: 392.43
InChI Key: VMVOHHPQIAPYHG-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FMK-9a is an autophagin-1 inhibitor . It exhibits inhibitory effects on ATG4B , a cysteine protease involved in the autophagy pathway. Specifically, FMK-9a irreversibly binds to the more reactive thiol group of Cys74 , located at the catalytic site of ATG4B, leading to the inactivation of ATG4B’s proteolytic activity .


Chemical Reactions Analysis

FMK-9a’s chemical reactivity centers around its interaction with ATG4B. The covalent bond formed between FMK-9a and Cys74 inactivates ATG4B, disrupting autophagosome formation and autophagy .


Physical And Chemical Properties Analysis

  • Clearance : High human and mouse liver microsome clearances (13.9 and 70 mL/kg per minute, respectively) .

Scientific Research Applications

  • Caspase-Mediated Apoptosis Imaging : FMK-9a, when combined with a near-infrared fluorochrome (IR780), forms a probe for imaging caspase-9 in cells undergoing apoptosis. This probe, IR780-FMK, has been successfully used to image prostate cancer DU145 cells, demonstrating its potential in cell imaging and cancer research (Luan et al., 2011).

  • Autophagy Induction : A study on FMK-9a revealed its ability to suppress ATG4B activity, a key player in autophagy, with an IC50 of 260 nM. Intriguingly, FMK-9a can induce autophagy independently of its ATG4B inhibitory activity, suggesting that it may play multiple roles in the autophagy process (Chu et al., 2018).

  • Peptidyl Mono-Fluoromethyl Ketones Synthesis and Applications : A review on peptidyl mono-fluoromethyl ketones (FMKs) highlights their potential as protease inhibitors and chemical probes. This review provides insights into the synthesis methods and key applications of FMKs in chemical biology and medicinal chemistry, which would include FMK-9a (Lloyd et al., 2020).

Future Directions

properties

IUPAC Name

N-[(2S)-1-[(3-fluoro-2-oxopropyl)amino]-1-oxo-3-phenylpropan-2-yl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3/c24-14-18(27)15-25-23(29)21(13-16-7-2-1-3-8-16)26-22(28)20-12-6-10-17-9-4-5-11-19(17)20/h1-12,21H,13-15H2,(H,25,29)(H,26,28)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVOHHPQIAPYHG-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)CF)NC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 127020966

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.